molecular formula C11H13ClINO2 B2895455 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide CAS No. 1197646-31-3

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide

Cat. No. B2895455
CAS RN: 1197646-31-3
M. Wt: 353.58
InChI Key: VIZJSRRVMDXITQ-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Organocatalysis

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide: is utilized in organocatalysis due to its hypervalent iodine component. Hypervalent iodine compounds are environmentally friendly and relatively inexpensive reagents with properties similar to transition metals . They are employed as alternatives to transition metal catalysts in organic synthesis, acting as mild, non-toxic, selective, and recyclable catalytic reagents. The formation of C–N, C–O, C–S, C–F, and C–C bonds can be seamlessly accomplished by hypervalent iodine-catalyzed oxidative functionalizations .

Pharmaceutical Synthesis

The compound serves as a precursor for the synthesis of vital pharmaceutical compounds. Heterocyclic Schiff bases, which can be derived from such compounds, play a unique role in coordination chemistry due to their wide-ranging potential bio-applications. These include anticancer, antibacterial, antifungal, and other therapeutic uses .

Biochemical Compound Synthesis

Similarly, 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide is a precursor for biochemical compounds. Its multifunctional transformations through different processes allow for the synthesis of significant biochemical compounds that have applications in various fields, including biology and catalysis .

Catalysis

This compound is also significant in the field of catalysis. It can be used to develop novel reagents that facilitate various chemical reactions, including the oxidation of primary and secondary alcohols. Such catalytic processes are essential for producing a wide range of organic compounds .

properties

IUPAC Name

5-chloro-4-iodo-2-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO2/c1-6(2)14-11(15)7-4-8(12)9(13)5-10(7)16-3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZJSRRVMDXITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1OC)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide

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